molecular formula C6H13NO3 B13506411 Methyl 2-(3-aminopropoxy)acetate

Methyl 2-(3-aminopropoxy)acetate

Cat. No.: B13506411
M. Wt: 147.17 g/mol
InChI Key: GDGJEXKEWYMVIH-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminopropoxy)acetate is an organic compound with the molecular formula C6H13NO3. It is characterized by the presence of an ester functional group and an amino group, making it a versatile compound in organic synthesis and various industrial applications. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-aminopropoxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 3-aminopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopropanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminopropoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

Methyl 2-(3-aminopropoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminopropoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

  • Methyl 2-(2-aminopropoxy)acetate
  • Ethyl 2-(3-aminopropoxy)acetate
  • Methyl 2-(3-aminobutoxy)acetate

Comparison: Methyl 2-(3-aminopropoxy)acetate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-(3-aminopropoxy)acetate

InChI

InChI=1S/C6H13NO3/c1-9-6(8)5-10-4-2-3-7/h2-5,7H2,1H3

InChI Key

GDGJEXKEWYMVIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCN

Origin of Product

United States

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